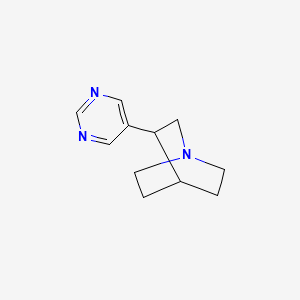![molecular formula C10H14O B8339068 1-(1-Propenyl)spiro[2.4]heptan-4-one](/img/structure/B8339068.png)
1-(1-Propenyl)spiro[2.4]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propenyl)spiro[2.4]heptan-4-one is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom and a propenyl group attached to the spiro carbon
Vorbereitungsmethoden
The synthesis of 1-(1-Propenyl)spiro[2.4]heptan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable heptanone derivative with a propenylating agent under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
1-(1-Propenyl)spiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(1-Propenyl)spiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(1-Propenyl)spiro[2.4]heptan-4-one can be compared to other spirocyclic compounds, such as spiro[2.4]heptan-4-one and spiro[2.5]octan-4-one. These compounds share similar structural features but differ in the size and substitution patterns of their rings . The unique propenyl group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties .
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-prop-1-enylspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C10H14O/c1-2-4-8-7-10(8)6-3-5-9(10)11/h2,4,8H,3,5-7H2,1H3 |
InChI-Schlüssel |
LPZSLESACDZARW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1CC12CCCC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[tetralin-2,1'-cyclopentane]-1-one](/img/structure/B8338998.png)
![4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8339001.png)


![(R)-6-bromo-N-(6-oxaspiro[2.5]octan-1-yl)pyridin-2-amine](/img/structure/B8339022.png)
![Phosphine oxide, diphenyl[3-(triethoxysilyl)propyl]-](/img/structure/B8339034.png)




![3-[5-Chloro-2-(methylthio)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B8339070.png)


